2,4-dimethyl-1H-1,5-benzodiazepine hydrochloride dihydrate
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Overview
Description
2,4-dimethyl-1H-1,5-benzodiazepine hydrochloride dihydrate is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and hypnotic effects.
Scientific Research Applications
2,4-dimethyl-1H-1,5-benzodiazepine hydrochloride dihydrate has been studied for its potential therapeutic applications in a variety of areas, including anxiety disorders, depression, and insomnia. It has also been investigated for its potential use as an anticonvulsant and muscle relaxant.
Mechanism of Action
The exact mechanism of action of 2,4-dimethyl-1H-1,5-benzodiazepine hydrochloride dihydrate is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a key mediator of inhibitory neurotransmission in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anxiolytic and sedative effects. It has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter, leading to its muscle relaxant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dimethyl-1H-1,5-benzodiazepine hydrochloride dihydrate in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA receptor and its role in inhibitory neurotransmission. However, one limitation is that it can be difficult to control for individual differences in response to the compound, which can make it challenging to draw definitive conclusions from experimental data.
Future Directions
There are several future directions for research on 2,4-dimethyl-1H-1,5-benzodiazepine hydrochloride dihydrate. One area of interest is its potential use in the treatment of anxiety disorders, depression, and insomnia. Another area of interest is its potential use as an anticonvulsant and muscle relaxant. Additionally, further research is needed to better understand the mechanism of action of the compound and its effects on the GABA receptor.
Synthesis Methods
2,4-dimethyl-1H-1,5-benzodiazepine hydrochloride dihydrate can be synthesized through a multistep process involving the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride, followed by cyclization with hydrazine hydrate. The resulting product is then reacted with hydrochloric acid to yield the final compound.
properties
IUPAC Name |
2,4-dimethyl-1H-1,5-benzodiazepine;dihydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH.2H2O/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8;;;/h3-7,12H,1-2H3;1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWKOQVIOZVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C2N1)C.O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.